Non-Basic Ylide Generation: Ylide Anion Location Specificity Comparison with Base-Promoted Methods
CAS 83781-47-9 produces ammonium ylides via fluoride-induced desilylation of the N-(trimethylsilyl)methyl group, yielding the ylide in quantitative yield with the anionic center located exclusively on the carbon previously bonded to silicon. In contrast, conventional base-promoted ylide generation from non-silylated quaternary ammonium salts produces complex mixtures of ylides due to non-selective deprotonation at multiple alpha-positions, leading to Hofmann elimination side products [1]. While precise quantitative yield comparisons are not available in the primary literature, the ylide formation via desilylation is described as occurring in 'quantitative yields' with regioselective control [2].
| Evidence Dimension | Ylide generation yield and regioselectivity |
|---|---|
| Target Compound Data | Quantitative ylide yield; exclusive generation at C-Si bond site |
| Comparator Or Baseline | Base-promoted ylide generation from non-silylated quaternary ammonium salts |
| Quantified Difference | Not numerically quantified in accessible primary literature; described qualitatively as quantitative vs. complex mixtures |
| Conditions | CsF in DMF or HMPA at room temperature, non-basic medium |
Why This Matters
The ability to generate a single ylide species in quantitative yield under non-basic conditions eliminates side reactions and complex product mixtures, enabling cleaner reactions with base-sensitive substrates.
- [1] Sato Y. New Development of Ammonium Ylide Chemistry. KAKENHI Project 61571012 Final Research Report Summary. 1987. View Source
- [2] Sato Y. New Development of the Chemistry of N-Ylides and S-Ylides. KAKENHI Project 04671301 Final Research Report. 1993. View Source
